
Metazachlor-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metazachlor-d6 is a stable isotope-labeled compound, specifically a deuterated form of metazachlor. It is primarily used as a reference standard in environmental testing and research. The molecular formula of this compound is C14H10D6ClN3O, and it has a molecular weight of 283.79 g/mol . This compound is a member of the chloroacetamide class of herbicides, which are widely used for pre-emergence and early post-emergence control of annual grasses and broadleaf weeds in crops .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metazachlor-d6 is synthesized by introducing deuterium atoms into the structure of metazachlor. The synthesis involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with pyrazole to yield metazachlor. For the deuterated form, deuterated reagents are used in place of their non-deuterated counterparts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium atoms in the compound .
Chemical Reactions Analysis
Types of Reactions
Metazachlor-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its oxalic acid and ethanesulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Oxalic acid and ethanesulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Metazachlor-d6 is extensively used in scientific research, particularly in environmental studies and analytical chemistry. Its applications include:
Environmental Testing: Used as a reference standard for the detection and quantification of metazachlor residues in soil and water samples.
Analytical Chemistry: Employed in liquid chromatography-mass spectrometry (LC-MS) for the accurate measurement of metazachlor and its metabolites.
Biological Studies: Investigated for its effects on non-target organisms, such as aquatic life, to assess environmental impact.
Industrial Applications: Utilized in the development and testing of herbicide formulations.
Mechanism of Action
Metazachlor-d6, like its non-deuterated counterpart, inhibits the formation of long-chain fatty acids, which are essential for cell division and expansion. This inhibition occurs through the disruption of elongase activity during lipid biosynthesis. The primary molecular targets are enzymes involved in fatty acid synthesis, leading to the inhibition of cell division and tissue differentiation .
Comparison with Similar Compounds
Metazachlor-d6 is compared with other chloroacetamide herbicides, such as:
Acetochlor: Similar in structure but differs in the substituents on the aromatic ring.
Alachlor: Has a similar mode of action but varies in its environmental persistence and toxicity.
Dimethenamid: Shares the same class but has different application rates and spectrum of weed control.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in environmental and analytical research .
Properties
Molecular Formula |
C14H16ClN3O |
|---|---|
Molecular Weight |
283.78 g/mol |
IUPAC Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloro-N-(pyrazol-1-ylmethyl)acetamide |
InChI |
InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3/i1D3,2D3 |
InChI Key |
STEPQTYSZVCJPV-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N(CN2C=CC=N2)C(=O)CCl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)
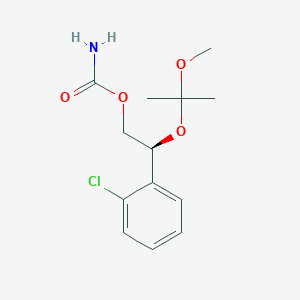
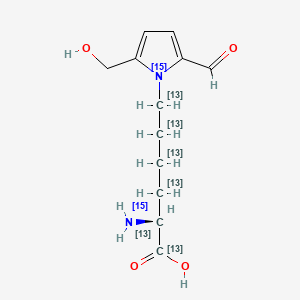
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
![sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
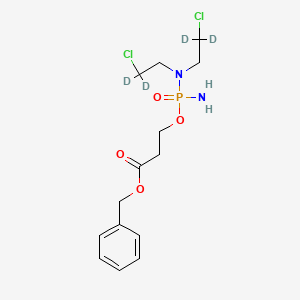
![pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-oxopropanoate](/img/structure/B13444981.png)
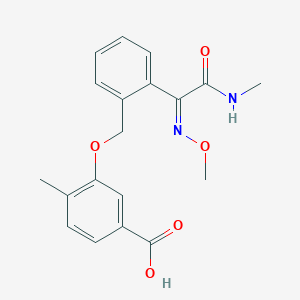
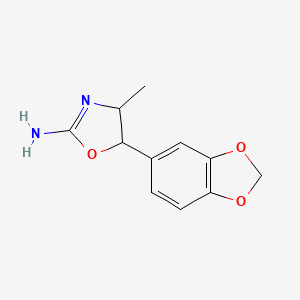
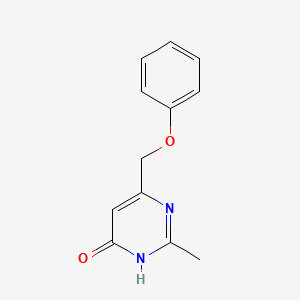
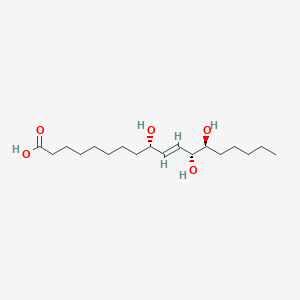
![2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1-(piperazin-1-yl)ethanone](/img/structure/B13445006.png)
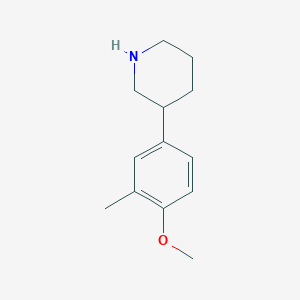
![4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine](/img/structure/B13445012.png)
